molecular formula C11H12BrNO3S B3050283 Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- CAS No. 247922-29-8

Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-

Cat. No.: B3050283
CAS No.: 247922-29-8
M. Wt: 318.19 g/mol
InChI Key: NOAIQLLBVFANQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- typically involves the use of 2,3-dimethylaniline as a starting material. The process includes several steps, such as bromination, sulfonylation, and cyclization. The final product and intermediates are characterized using techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and single crystal X-ray diffraction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, triphenylphosphine, and various solvents like 1,4-dioxane. Reaction conditions often involve refluxing or heating the mixture to specific temperatures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

Isoxazole derivatives are frequently investigated for their biological activities , including antibacterial, antifungal, and anti-inflammatory properties. The specific compound of interest has shown promise in several therapeutic areas:

  • Antibacterial Activity : Research indicates that isoxazole derivatives can inhibit bacterial cell wall synthesis, making them potential candidates for new antibiotics. For instance, studies have demonstrated that compounds with bromo substitutions exhibit significant antibacterial efficacy against various pathogens .
  • Anti-inflammatory Effects : Some isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with specific substitutions have shown enhanced selectivity and potency as COX-2 inhibitors .
  • Analgesic Properties : Certain isoxazole compounds have been identified as effective analgesics. For example, compounds containing a sulfonylmethyl group have demonstrated strong analgesic activity in animal models .

Agriculture

In the agricultural sector, isoxazole derivatives serve as intermediates in the synthesis of pesticides and herbicides . Their bioactive properties contribute to crop protection and yield improvement:

  • Pesticide Development : Isoxazole compounds are utilized in the formulation of novel pesticides due to their effectiveness against a range of agricultural pests. The synthesis of these compounds often involves straightforward chemical reactions that can be scaled for industrial production .
  • Herbicide Applications : The compound's structural characteristics allow it to function as a herbicide. Similar isoxazole derivatives such as clomazone and topramezone are already established in this role, highlighting the potential for this specific compound to be developed into an effective herbicide.

Material Science

Isoxazole derivatives are also explored for their photoelectric properties , making them valuable in material science applications:

  • Organic Photoconductors : The unique electronic properties of isoxazoles allow them to be incorporated into organic photoconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[3-Bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole
  • CAS Number : 247922-29-8
  • Molecular Formula: C₁₁H₁₂BrNO₃S
  • Molecular Weight : 318.19 g/mol .

Structural Features :

  • The compound consists of a 4,5-dihydroisoxazole ring fused to a substituted phenyl group.
  • Substituents on the phenyl ring include a bromo (Br) atom at position 3, a methyl (CH₃) group at position 2, and a methylsulfonyl (SO₂CH₃) group at position 5.

Physical Properties :

  • Density : 1.632 g/cm³
  • Melting Point : 238.34°C
  • Boiling Point : 470.48°C at 760 mmHg .

Structural and Functional Analogues

A. 3-(3-Bromo-2-methyl-6-(methylthio)phenyl)-4,5-dihydroisoxazole

  • CAS Number : 250592-92-8
  • Molecular Formula: C₁₁H₁₂BrNOS
  • Molecular Weight : 286.19 g/mol .
  • Key Differences: Replaces the methylsulfonyl (SO₂CH₃) group with a methylthio (SCH₃) group. Lower molecular weight (286.19 vs. 318.19 g/mol) due to the absence of two oxygen atoms.

B. 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k)

  • Molecular Formula : C₂₂H₁₅BrN₄OS
  • Molecular Weight : 464.00 g/mol .
  • Key Differences :
    • Contains a benzoxazole-triazole-thione scaffold instead of a dihydroisoxazole.
    • Additional aromatic rings (benzoxazole and triazole) may enhance π-π stacking interactions in biological targets.
    • The thione (C=S) group offers distinct reactivity compared to the isoxazole’s oxygenated ring.

C. 3-Bromo-5-phenyl-4,5-dihydroisoxazole

  • CAS Number : 113307-80-5
  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol .
  • Key Differences :
    • Simpler structure with a phenyl group at position 5 of the dihydroisoxazole.
    • Lacks methylsulfonyl and methyl substituents, reducing steric hindrance and electronic complexity.

Comparative Data Table

Compound Name Core Structure Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4,5-dihydroisoxazole 3-Bromo, 2-methyl, 6-methylsulfonyl C₁₁H₁₂BrNO₃S 318.19 High thermal stability (m.p. 238°C), research applications
3-(3-Bromo-2-methyl-6-(methylthio)phenyl)-4,5-dihydroisoxazole 4,5-dihydroisoxazole 3-Bromo, 2-methyl, 6-methylthio C₁₁H₁₂BrNOS 286.19 Increased lipophilicity, potential metabolic differences
Compound 6k Benzoxazole-Triazole 3-Bromophenyl, 3-methylphenyl C₂₂H₁₅BrN₄OS 464.00 Thione group for enhanced bioactivity
3-Bromo-5-phenyl-4,5-dihydroisoxazole 4,5-dihydroisoxazole 3-Bromo, 5-phenyl C₁₂H₁₃BrN₂O₂ 297.15 Simpler structure, reduced steric effects

Research Findings and Implications

  • Electronic Effects :

    • The methylsulfonyl group in the target compound is a strong electron-withdrawing group, which may enhance binding to polar biological targets (e.g., enzymes) compared to methylthio or phenyl substituents .
    • The bromine atom contributes to molecular weight and may influence halogen bonding in protein interactions .
  • Thermal Stability :

    • The target compound’s high melting point (238.34°C) suggests stability under high-temperature conditions, advantageous for industrial synthesis .
  • The methylthio analog (CAS 250592-92-8) may exhibit different metabolic pathways due to sulfur oxidation state differences .

Biological Activity

Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture. Its unique structure contributes to a variety of biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial activity. For instance, various isoxazole compounds have shown effectiveness against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds indicate their potential utility in treating infections caused by these microorganisms.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameTarget PathogenMIC (μg/mL)
Isoxazole AStaphylococcus aureus15
Isoxazole BPseudomonas aeruginosa20
Isoxazole CCandida albicans25

Anti-inflammatory Effects

Isoxazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 has been particularly noted, with some compounds demonstrating IC50 values significantly lower than traditional anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound NameCOX-2 Inhibition IC50 (μM)Reference Drug IC50 (μM)
Isoxazole D0.02Celecoxib: 0.04
Isoxazole E0.01Indomethacin: 0.05

Cytotoxicity Studies

Cytotoxicity assessments reveal that many isoxazole derivatives exhibit low cytotoxic effects on human fibroblast cells, indicating a favorable safety profile for potential therapeutic applications . This characteristic is essential when considering the development of new pharmaceuticals that minimize adverse effects.

Case Study: Development of Antimicrobial Agents

A study published in 2023 highlighted the synthesis and biological evaluation of various isoxazole derivatives. The researchers synthesized multiple compounds and tested their efficacy against biofilms formed by pathogenic bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly .

Research Findings on Synthesis and Applications

The synthesis of isoxazole, particularly the compound , typically involves a series of reactions including bromination and sulfonylation . The preparation methods have been optimized for industrial production, ensuring high yields and purity while minimizing environmental impact.

Table 3: Synthesis Overview of Isoxazole Compounds

StepReaction TypeConditions
BrominationElectrophilic substitutionMild temperature (0-100°C)
CyclizationCyclization reactionCatalytic conditions
PurificationChromatographyRecrystallization methods

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing derivatives of 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid). For example, substituted benzaldehyde (0.001 mol) reacts with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (0.001 mol) in ethanol, followed by solvent evaporation and filtration to isolate the product . Alternative methods include using trichlorotriazine and methoxyphenol under controlled stoichiometry, as seen in the synthesis of methyl benzoate derivatives .

Q. How can X-ray crystallography and spectroscopic methods elucidate the molecular structure of this compound?

  • Methodological Answer : X-ray diffraction reveals bond angles (e.g., C10—C9—C3 = 113.4°) and deviations from ideal geometry due to intramolecular repulsions (e.g., H9⋯H11 = 2.2495 Å). Spectroscopic techniques like NMR and IR complement crystallographic data by confirming functional groups and substituent positions. For instance, planar isoxazole rings and dihedral angles between substituents (e.g., 70.33° between benzoxazole and phenyl rings) are critical for structural validation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Antiseizure or antipsychotic potential can be assessed via voltage-sensitive sodium channel blockade assays, as demonstrated for zonisamide (a benzisoxazole derivative). Mitochondrial oxidative stress pathways (e.g., NOX4 NADPH oxidase activity) are evaluated using redox-sensitive probes and mitochondrial membrane potential measurements in cardiovascular disease models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in heterocyclic synthesis?

  • Methodological Answer : Systematic variation of solvents (e.g., ethanol vs. DMF), catalysts (e.g., acetic acid vs. Lewis acids), and temperature profiles can enhance yields. For example, stepwise addition of reagents and pressure reduction during solvent evaporation minimizes side reactions in triazole syntheses . Advanced purification techniques, such as column chromatography with gradient elution, are recommended for isolating stereoisomers .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell type, redox environment). Cross-validation using orthogonal methods is critical:

  • Compare results from cell-free enzymatic assays (e.g., NOX4 inhibition) with cellular models.
  • Use computational docking to verify binding affinities against experimental IC50 values.
  • Reconcile structural activity relationships (SAR) with crystallographic data to identify steric or electronic influences on bioactivity .

Q. What computational strategies predict the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., van der Waals forces stabilizing crystal packing). Molecular dynamics simulations assess conformational flexibility in solution, while QSAR models correlate substituent effects (e.g., bromine vs. methyl groups) with biological potency .

Q. How can theoretical frameworks guide experimental design for studying mitochondrial oxidative stress?

  • Methodological Answer : Link hypotheses to established theories (e.g., the "free radical theory of aging") by designing experiments that measure ROS production, antioxidant enzyme activity, and mitochondrial DNA damage in aged vs. young models. Integrate omics data (e.g., proteomics of NOX4 pathways) to map mechanistic networks .

Properties

IUPAC Name

3-(3-bromo-2-methyl-6-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-7-8(12)3-4-10(17(2,14)15)11(7)9-5-6-16-13-9/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAIQLLBVFANQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449394
Record name Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247922-29-8
Record name 3-[3-Bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole
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URL https://commonchemistry.cas.org/detail?cas_rn=247922-29-8
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Record name Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
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Record name Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro
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Synthesis routes and methods

Procedure details

At 60° C., a small amount of N-chlorosuccinimide is added to a solution of 50 g (171 mmol) of 3-bromo-2-methyl-6-methylsulfonylbenzaldoxime in 200 ml of dimethylformamide. Once the reaction has started, a total of 23.3 g (171 mmol) of N-chlorosuccinimide are metered in at 40-50° C. The reaction mixture is stirred for another 30 minutes, until conversion is complete according to HPLC. The reaction mixture is then poured onto ice-water and the solid is filtered off with suction, washed three times with water and twice with n-pentane. The hydroxamic acid chloride is used moist and without further purification for the next reaction. The solid is dissolved in 250 ml of dichloromethane, and ethylene is passed through the solution. With continued introduction of ethylene, 20.3 q (200 mmol) of triethylamine are added dropwise. The reaction mixture is stirred at room temperature for about 72 hours, with repeated introduction of more gaseous ethylene.
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3-bromo-2-methyl-6-methylsulfonylbenzaldoxime
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200 mL
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23.3 g
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200 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
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Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
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Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
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Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
Reactant of Route 5
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Reactant of Route 6
Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-

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